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Compound of Interest

Compound Name: (2R)-3-chloro-2-methyl-1-propanol

CAS No.: 82516-66-3

Cat. No.: B8581290 Get Quote

Executive Summary: The Structural Challenge
(2R)-3-chloro-2-methyl-1-propanol (Target) is a bifunctional chiral synthon used in the

synthesis of ACE inhibitors (e.g., Captopril) and various polyketide fragments. Its value lies in

its specific stereochemistry and the differentiation between its primary chloride and primary

alcohol termini.

The primary analytical challenge is distinguishing the Target from:

Regioisomer A (Isobutylene Chlorohydrin): 1-chloro-2-methyl-2-propanol. A common

thermodynamic byproduct formed via hydration of methallyl chloride.

Enantiomer (2S): The distomer, which may be present due to racemization during synthesis.

Prochiral Diol: 2-methyl-1,3-propanediol (if chlorination is incomplete or over-reduction

occurs).

Quick Diagnostic Table
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Feature
Target: (2R)-3-chloro-2-

methyl-1-propanol

Isomer A: 1-chloro-2-methyl-

2-propanol

Structure Primary Cl, Primary OH, Chiral Primary Cl, Tertiary OH, Achiral

1H NMR (Me) Doublet (~1.0 ppm) Singlet (~1.3 ppm)

1H NMR (CH2) Multiplets (Diastereotopic) Singlets (Isolated)

Reactivity Oxidizes to Aldehyde/Acid
Resistant to mild oxidation

(Tertiary alcohol)

Boiling Point ~136–138 °C ~124–128 °C

Structural Landscape & Synthesis Origins
Understanding the origin of impurities is the first step in identification. The Target is typically

synthesized via the "Roche Ester" pathway to preserve chirality, whereas Isomer A arises from

carbocation chemistry.

Synthesis Pathway Analysis[1]

Roche Ester
(Methyl 3-hydroxy-2-methylpropionate)

TARGET
(2R)-3-chloro-2-methyl-1-propanol

1. OH Activation (Tos/SOCl2)
2. Reduction (LiAlH4)
(Preserves Chirality)

Methallyl Chloride
(3-chloro-2-methylpropene)

REGIOISOMER A
1-chloro-2-methyl-2-propanolAcid Catalyzed Hydration

(Markovnikov Addition)

2-methyl-1,3-propanediol
(Achiral/Meso precursor)

Monochlorination
(Yields Racemic Mixture)

Rearrangement (Rare)

Click to download full resolution via product page

Figure 1: Synthetic origins of the target and its primary regioisomer. Note that direct chlorination

of the diol often results in racemization.

Analytical Protocols: Definitive Differentiation
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A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for distinguishing the Target (chiral, coupled system) from Isomer A

(achiral, isolated spin systems).

Protocol 1: 1H NMR Characterization
Solvent: CDCl₃ (Standard) or DMSO-d₆ (to observe OH coupling).[1]

Concentration: 10 mg/mL.

Diagnostic Signals:

The Methyl Group (Critical):

Target: Appears as a Doublet (J ≈ 6-7 Hz) at ~1.0 ppm. This splitting arises from coupling

to the single methine proton at C2.

Isomer A: Appears as a Singlet (Gem-dimethyls) at ~1.3 ppm. If you see a singlet here,

your sample contains the tertiary alcohol isomer.

The Methylene Protons:

Target: The protons at C1 (-CH₂OH) and C3 (-CH₂Cl) are diastereotopic due to the

adjacent chiral center. They appear as complex multiplets or doublets of doublets (dd) in

the 3.4–3.8 ppm range.

Isomer A: The -CH₂Cl protons are isolated from any neighbors (separated by a quaternary

carbon). They appear as a sharp Singlet at ~3.5 ppm.

Protocol 2: 13C NMR / DEPT-135
Target: Shows 3 signals (plus solvent).

~17 ppm (CH₃)

~38 ppm (CH - Methine)

~48 ppm (CH₂-Cl)
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~65 ppm (CH₂-OH)

DEPT-135: CH and CH₃ phases up; CH₂ phases down.

Isomer A: Shows 3 signals (symmetry makes methyls equivalent).

~26 ppm (2x CH₃)

~55 ppm (CH₂-Cl)

~70 ppm (C-OH Quaternary)

DEPT-135: Quaternary C disappears.

B. Chiral Gas Chromatography (GC)
To distinguish the enantiomers ((2R) vs (2S)), standard achiral columns (DB-5, HP-1) are

insufficient.

Recommended Method:

Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXse or Chiraldex G-TA).

Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Oven Program:

Hold 40°C for 2 min.

Ramp 2°C/min to 100°C.

Hold 100°C for 5 min.

Detection: FID or MS.

Expected Performance:
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The (2R) and (2S) enantiomers will resolve with distinct retention times (typically alpha >

1.05).

Note: Derivatization (e.g., trifluoroacetylation) of the hydroxyl group often improves peak

shape and resolution on chiral columns.

Chemical Verification (Wet Chemistry)
If advanced spectroscopy is unavailable, simple chemical tests can validate the "Primary vs

Tertiary" alcohol nature.[2]

Lucas Test (Modified)
Reagent: ZnCl₂ in concentrated HCl.

Procedure: Add 0.5 mL of sample to 3 mL of Lucas reagent at room temperature.

Observation:

Isomer A (Tertiary Alcohol): Immediate turbidity/cloudiness (formation of insoluble alkyl

chloride).

Target (Primary Alcohol): Solution remains clear for >10 minutes at room temperature

(requires heat to react).

Jones Oxidation Test
Reagent: CrO₃ / H₂SO₄ (Jones Reagent).

Observation:

Target: Rapidly turns from orange to green (oxidizes to carboxylic acid).

Isomer A: No reaction (Tertiary alcohols do not oxidize under these conditions).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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